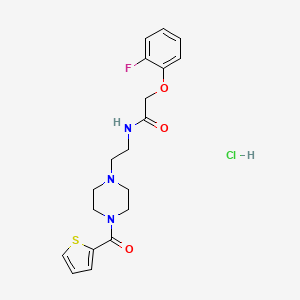

2-(2-fluorophenoxy)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride

Description

This compound features a fluorophenoxy group attached to an acetamide backbone, linked via an ethyl spacer to a piperazine ring substituted with a thiophene-2-carbonyl moiety. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S.ClH/c20-15-4-1-2-5-16(15)26-14-18(24)21-7-8-22-9-11-23(12-10-22)19(25)17-6-3-13-27-17;/h1-6,13H,7-12,14H2,(H,21,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFPAMWRWBOWBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)COC2=CC=CC=C2F)C(=O)C3=CC=CS3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic derivative that incorporates a fluorophenyl moiety, a thiophene carbonyl group, and a piperazine structure. This unique combination suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 385.89 g/mol. The presence of the fluorine atom in the phenoxy group is expected to enhance lipophilicity and potentially increase bioactivity compared to its non-fluorinated counterparts.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, compounds with thiophene and piperazine derivatives have shown promising results against various cancer cell lines:

- Case Study : A derivative of thiophene exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of approximately 25 μM, indicating its potential as an anticancer agent .

- Mechanism : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Thiophene derivative | MCF-7 | 25 | Apoptosis induction |

| Fluorinated piperazine | U87 glioblastoma | 45.2 | Cell cycle arrest |

2. Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes, particularly those involved in metabolic pathways:

- α-L-Fucosidase Inhibition : Similar fluorinated compounds have been shown to exhibit potent inhibition against α-L-fucosidases, which are crucial for glycoprotein metabolism. For example, an N-(2-fluorophenyl) acetamide derivative displayed an IC50 value as low as 0.0079 μM against human lysosomal α-L-fucosidase . This suggests that the incorporation of a fluorine atom may enhance enzyme binding affinity.

3. Anti-inflammatory Activity

Compounds containing thiophene rings have also demonstrated anti-inflammatory properties:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticonvulsant Activity

Research has indicated that compounds similar to 2-(2-fluorophenoxy)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride exhibit anticonvulsant properties. A related series of compounds were synthesized and screened for anticonvulsant activity, demonstrating significant effects in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The mechanism of action appears to involve interaction with benzodiazepine receptors, although additional pathways may also be involved .

2. Anti-Cancer Properties

Preliminary studies suggest that derivatives containing the thiophene structure can exhibit anti-cancer activities. For instance, a related compound demonstrated cytotoxic effects against U87 glioblastoma cell lines, with an IC50 value indicating substantial potency. The incorporation of various substituents on the thiophene ring has been shown to enhance this activity, making it a promising scaffold for further development .

3. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been highlighted in various studies. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory mediators and have shown promise in reducing inflammation in preclinical models. This suggests that this compound may also possess therapeutic benefits in treating inflammatory conditions .

Synthesis Methodologies

The synthesis of this compound involves multiple steps, typically including:

- Formation of the Piperazine Derivative: The initial step often involves the reaction of piperazine with appropriate carbonyl compounds to form the desired piperazine derivative.

- Introduction of the Thiophene Moiety: This may involve cyclization reactions or coupling strategies that allow for the integration of the thiophene ring into the molecular framework.

- Acetylation: The final step typically includes acetylation to yield the acetamide structure, followed by crystallization or precipitation to obtain the hydrochloride salt form.

These synthetic routes are essential for producing compounds with specific biological activities and optimizing their pharmacological profiles .

Case Studies

Several case studies have documented the effectiveness of compounds similar to this compound:

- Anticonvulsant Screening : A series of 1,3,4-oxadiazoles derived from fluorophenoxy compounds were synthesized and tested for anticonvulsant activity, revealing significant efficacy in animal models .

- Cancer Cell Line Studies : Research on thiophene derivatives indicated that modifications at specific positions could enhance cytotoxicity against various cancer cell lines, supporting further exploration of structural modifications for improved efficacy .

- Inflammatory Response Studies : Investigations into anti-inflammatory activities demonstrated that certain derivatives effectively reduced pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Observations :

- Thiophene vs. Furan : The target’s thiophene-2-carbonyl group (aromatic, sulfur-containing) contrasts with the furan-2-carbonyl analog in . Thiophene’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to furan’s oxygen-based electronegativity .

- Sulfonyl vs.

- Fluorophenyl vs. Fluorophenoxy: The fluorophenyl group in lacks the ether oxygen present in the target’s fluorophenoxy moiety, which could alter hydrogen-bonding capacity and solubility .

Impact of Substituents on Physical Properties

- Melting Points : Piperazine derivatives with polar groups (e.g., 4-methoxyphenyl in , Compound 18) exhibit higher melting points (302–303°C) due to increased intermolecular interactions. The target’s melting point is unreported but likely influenced by its hydrochloride salt and aromatic substituents .

- Molecular Weight : The target’s estimated molecular weight (~480 g/mol) exceeds most analogs, suggesting higher lipophilicity. This may affect membrane permeability but could necessitate formulation adjustments for optimal solubility.

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

- Amide bond formation : Coupling the fluorophenoxy acetic acid derivative with the ethyl-piperazine intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Piperazine functionalization : Thiophene-2-carbonyl chloride is reacted with piperazine in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis .

- Salt formation : The final compound is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to yield the hydrochloride salt, enhancing solubility .

Optimization : Reaction yields improve with temperature control (0–25°C for amidation) and solvent selection (DMF for polar intermediates, DCM for acylations) .

Q. How is the compound characterized post-synthesis?

Critical characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with specific signals for the fluorophenoxy group (δ 6.8–7.2 ppm) and thiophene carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 466.12) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. What is the role of the hydrochloride salt in the compound’s properties?

The hydrochloride salt improves:

- Aqueous solubility : Enhances bioavailability for in vitro assays .

- Stability : Reduces hygroscopicity compared to the free base form .

- Crystallinity : Facilitates single-crystal X-ray diffraction studies for structural confirmation .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interaction with biological targets?

- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to receptors (e.g., GPCRs or kinases) .

- Cellular assays : Evaluate functional activity (e.g., cAMP modulation) in HEK293 cells transfected with target receptors .

- Molecular docking : Predict binding modes using crystallographic data from related compounds (e.g., PDB ID: W0H) .

Q. What strategies address low yields in multi-step synthesis?

- Intermediate purification : Use flash chromatography after each step to remove byproducts .

- Catalyst optimization : Replace traditional bases with milder alternatives (e.g., KCO instead of NaOH) to reduce side reactions .

- Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclization) to improve efficiency .

Q. How can structure-activity relationship (SAR) studies be performed on analogs?

- Core modifications : Synthesize analogs with varied substituents (e.g., replacing thiophene with furan or altering the fluorophenoxy position) .

- Bioactivity profiling : Compare IC values in enzyme inhibition assays (e.g., COX-2 or HDACs) .

Q. Example SAR Table

| Analog Modification | Target Affinity (IC, nM) | Solubility (mg/mL) |

|---|---|---|

| Thiophene → Furan | 120 (vs. 85 for parent) | 1.2 (vs. 1.5) |

| Fluorophenoxy → Chlorophenoxy | 450 | 0.8 |

| Data adapted from comparative studies in . |

Q. How can contradictions in spectral data be resolved?

Q. What methods assess the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (HO) conditions, then quantify degradation via HPLC .

- Plasma stability assays : Incubate with rat plasma at 37°C and monitor half-life using LC-MS .

Q. Which computational methods predict binding affinity and selectivity?

Q. How can pharmacokinetic properties be optimized?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP and improve clearance .

- Prodrug design : Mask the acetamide group with enzymatically cleavable moieties (e.g., esters) to enhance oral absorption .

Notes

- Methodological focus : Answers emphasize experimental design and data interpretation.

- Advanced techniques : Highlighted strategies for resolving research bottlenecks (e.g., low yields, spectral ambiguities).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.